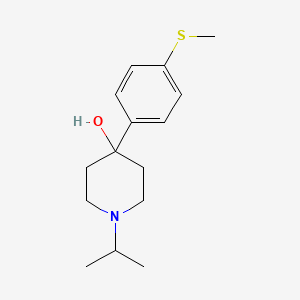
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxy group, a 4-methylthiophenyl group, and an iso-propyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the 4-Methylthiophenyl Group: The 4-methylthiophenyl group can be introduced via a nucleophilic substitution reaction using 4-methylthiophenyl halide and the piperidine ring as the nucleophile.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Iso-propylation: The iso-propyl group can be introduced via an alkylation reaction using iso-propyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or hydrogenated products.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidine ring are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the 4-methylthiophenyl and iso-propyl groups.
4-Hydroxy-4-(4-methylphenyl)piperidine: Similar structure but lacks the thiophenyl group.
4-Hydroxy-4-(4-methylthiophenyl)piperidine: Similar structure but lacks the iso-propyl group.
Uniqueness
4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine is unique due to the presence of both the 4-methylthiophenyl and iso-propyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
4-(4-methylsulfanylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLQFFYCMXTQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B8001565.png)





